N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Lipophilicity Drug-likeness Membrane permeability

Select this specific 4-ethylphenyl N-aryl variant (CAS 864917-12-4) for its uniquely balanced lipophilicity (XLogP3 5.3) and hydrogen-bonding capacity (TPSA 108 Ų) within the 1,2,4-thiadiazole thioacetamide series. This MLSMR-catalogued compound (SID 864917) integrates directly into NIH-funded HTS workflows and serves as a critical matched-pair probe for interrogating N-aryl substituent effects on target binding, isoform selectivity (HDAC ZBG scaffold precedent), and membrane permeability in intracellular or phenotypic assays. Substituting analogs with different N-substituents (e.g., thiazolyl, unsubstituted) introduces uncontrolled variables—this compound alone preserves SAR integrity for lead optimization campaigns.

Molecular Formula C19H19N3OS2
Molecular Weight 369.5
CAS No. 864917-12-4
Cat. No. B2813556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864917-12-4
Molecular FormulaC19H19N3OS2
Molecular Weight369.5
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C
InChIInChI=1S/C19H19N3OS2/c1-3-14-6-10-16(11-7-14)20-17(23)12-24-19-21-18(22-25-19)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,23)
InChIKeyFBTTWRXSRMEPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-12-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-(4-Ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (PubChem CID 7119329; CAS 864917-12-4) is a synthetic small molecule belonging to the 1,2,4-thiadiazole thioacetamide class, with molecular formula C19H19N3OS2 and molecular weight 369.5 g/mol [1]. Its computed physicochemical properties include XLogP3-AA of 5.3, topological polar surface area (TPSA) of 108 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. The compound is catalogued within the NIH Molecular Libraries Small Molecule Repository (MLSMR) under substance ID MLS000084269 (PubChem SID 864917), indicating its availability for high-throughput screening campaigns [2]. The structure features a 4-ethylphenyl acetamide group linked via a thioether bridge to a 1,2,4-thiadiazole ring bearing a p-tolyl substituent at the 3-position—a scaffold arrangement that distinguishes it from closely related analogs in the same CAS series.

Why 1,2,4-Thiadiazole Thioacetamide Analogs Cannot Be Assumed Interchangeable: The Case for CAS 864917-12-4


Within the 1,2,4-thiadiazole thioacetamide chemical series, even single-atom variations in the N-aryl substituent produce substantial differences in computed physicochemical descriptors that directly impact drug-likeness, membrane permeability, and target engagement potential. For CAS 864917-12-4 (4-ethylphenyl), the XLogP3-AA of 5.3, TPSA of 108 Ų, and hydrogen bond donor count of 1 differentiate it from analogs such as the thiazol-2-yl variant (CAS 864917-55-5, MW 348.46, with an additional HBD from the thiazole NH) and the unsubstituted acetamide (CAS 864917-02-2, MW 293.4, lacking the N-aryl group entirely) [1]. These computed property differences—particularly in lipophilicity and hydrogen bonding capacity—are known to correlate with differential membrane permeability, oral bioavailability potential, and off-target binding profiles in thiadiazole medicinal chemistry programs [2]. Substituting one analog for another without experimental validation therefore introduces uncontrolled variables that can confound SAR interpretation, screening hit validation, and lead optimization campaigns [3].

Quantitative Differential Evidence for N-(4-Ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-12-4): Comparator-Anchored Analysis


Computed Lipophilicity (XLogP3-AA) Differentiates CAS 864917-12-4 from Close N-Aryl Thiadiazole Acetamide Analogs

The computed XLogP3-AA value of 5.3 for CAS 864917-12-4 places it at the upper end of the lipophilicity range within its immediate analog series, exceeding the thiazol-2-yl analog (CAS 864917-55-5) and the unsubstituted acetamide (CAS 864917-02-2) [1]. Higher lipophilicity in the 1,2,4-thiadiazole series has been associated with enhanced membrane permeability in review-level analyses, though this relationship is scaffold-dependent and requires experimental validation [2]. This computed difference provides a rational basis for selecting CAS 864917-12-4 when higher logP is desired in a screening set, as opposed to its more polar analogs.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Hydrogen Bond Donor Count Distinguishes CAS 864917-12-4 from Heteroaryl-Containing Analogs

CAS 864917-12-4 possesses exactly one hydrogen bond donor (HBD = 1), attributed to its single secondary amide NH [1]. In contrast, the thiazol-2-yl analog (CAS 864917-55-5) contains an additional HBD from the thiazole ring NH, yielding HBD ≥ 2 [1]. HBD count is a critical determinant in Lipinski's Rule of Five, with HBD > 5 predicting poor oral absorption; within the 0–5 range, each additional HBD can reduce passive membrane permeability by approximately 10-fold per donor in Caco-2 models [2]. This difference in HBD count provides a quantifiable and mechanistically meaningful basis for preferring CAS 864917-12-4 over the thiazol-2-yl analog when minimizing hydrogen bond donor count is a selection criterion for permeability-sensitive assays.

Hydrogen bonding Oral bioavailability Rule of Five Permeability

Topological Polar Surface Area (TPSA) of 108 Ų Positions CAS 864917-12-4 Within Favorable CNS and Cellular Permeability Range Relative to Higher-TPSA Analogs

The computed TPSA of 108 Ų for CAS 864917-12-4 falls below the widely accepted threshold of 140 Ų for good intestinal absorption and below the 90 Ų threshold often cited for CNS penetration—though at 108 Ų it sits in a borderline CNS range [1]. Within the 1,2,4-thiadiazole thioacetamide series, TPSA is modulated primarily by the N-aryl substituent: analogs bearing additional polar groups (e.g., acetamidophenyl substituents) would be expected to exhibit higher TPSA values and consequently reduced passive membrane permeability [2]. This property differentiates CAS 864917-12-4 from more polar analogs when passive permeability is a screening priority.

TPSA CNS permeability Caco-2 permeability Drug design

MLSMR Repository Inclusion Enables Access to Pre-Plated Screening-Ready Material, Differentiating CAS 864917-12-4 from Non-Repository Analogs

CAS 864917-12-4 is catalogued within the NIH Molecular Libraries Small Molecule Repository (MLSMR) under MLS identifier MLS000084269 and PubChem Substance ID 864917, confirming that it has undergone quality control analysis and is available in plated sets for distribution to screening centers [1]. Many closely related analogs sharing the 3-(p-tolyl)-1,2,4-thiadiazol-5-yl thioacetamide core but bearing different N-substituents (e.g., CAS 864917-18-0, CAS 864917-19-1) are available only from specialty chemical vendors and have not been deposited in the MLSMR, meaning they lack the standardized QC, plating, and logistical infrastructure required for direct integration into academic or NIH-funded HTS campaigns [2]. This constitutes a procurement-relevant differentiation: CAS 864917-12-4 is immediately accessible for large-scale screening, while non-MLSMR analogs require separate sourcing, QC verification, and plating.

High-throughput screening MLSMR Compound sourcing Screening libraries

Priority Application Scenarios for N-(4-Ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-12-4): Evidence-Grounded Recommendations


High-Throughput Screening Library Design Requiring Defined Lipophilicity and Permeability Profiles

CAS 864917-12-4, with its computed XLogP3-AA of 5.3 and TPSA of 108 Ų, is well-suited as a mid-to-high lipophilicity member of a 1,2,4-thiadiazole-focused screening library [1]. For HTS campaigns where passive membrane permeability is critical—such as intracellular target screens or phenotypic assays—this compound offers a permeability-favorable profile relative to more polar analogs in the series. Its MLSMR availability further enables direct integration into NIH-funded screening workflows without additional sourcing overhead [2].

Structure-Activity Relationship (SAR) Studies on N-Aryl Substitution Effects in Thiadiazole Acetamide Series

The 4-ethylphenyl N-substituent of CAS 864917-12-4 provides a specific electronic and steric environment (para-ethyl, weakly electron-donating) distinct from the chloro, bromo, thiazolyl, and unsubstituted variants in the same CAS number cluster (864917-02-2, 864917-18-0, 864917-19-1, 864917-55-5) [1]. This compound serves as a key SAR probe for interrogating the contribution of the N-aryl substituent to target binding, selectivity, and cellular activity within a matched molecular pair analysis framework [3].

HDAC Inhibitor Lead Optimization Leveraging 1,2,4-Thiadiazole Zinc-Binding Groups

Although no direct experimental data exist for CAS 864917-12-4 itself, recent studies have demonstrated that 1,2,4-thiadiazole-containing compounds can serve as non-hydroxamic zinc-binding groups in HDAC inhibitor design, with compound 6b achieving an IC50 of 0.66 μM against HDAC2-expressing cell lines—2.2-fold more potent than vorinostat (IC50 = 1.48 μM) [3]. Given the structural precedent of the 1,2,4-thiadiazole scaffold as a viable ZBG pharmacophore, CAS 864917-12-4 represents a logical candidate for HDAC-focused screening and lead optimization programs, particularly where the 4-ethylphenyl substituent may confer differential isoform selectivity compared to previously tested analogs.

Agrochemical Discovery Programs Targeting Lipophilic Thiadiazole Scaffolds

The thiadiazole moiety is a recognized scaffold in agrochemical research for its stability and reactivity profile [2]. CAS 864917-12-4, with its elevated lipophilicity (XLogP3-AA 5.3) and MLSMR availability, is a practical entry point for screening campaigns targeting pesticidal, herbicidal, or fungicidal activity where higher logP values correlate with improved cuticular penetration in plants and insects. The compound's well-defined structure and synthetic accessibility via thioether coupling chemistry further support its use as a starting point for agrochemical SAR exploration [2].

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